molecular formula C9H10Cl2N2 B11885826 (7-Chloro-1H-indol-2-yl)methanamine hydrochloride

(7-Chloro-1H-indol-2-yl)methanamine hydrochloride

Cat. No.: B11885826
M. Wt: 217.09 g/mol
InChI Key: QDVDESKJWCKQEV-UHFFFAOYSA-N
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Description

(7-Chloro-1H-indol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 7th position of the indole ring and a methanamine group at the 2nd position, forming a hydrochloride salt.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-1H-indol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(7-Chloro-1H-indol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7-Chloro-1H-indol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate different biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloro-1H-indol-2-yl)methanamine hydrochloride is unique due to the specific positioning of the chlorine atom and the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

(7-chloro-1H-indol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-4,12H,5,11H2;1H

InChI Key

QDVDESKJWCKQEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2)CN.Cl

Origin of Product

United States

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